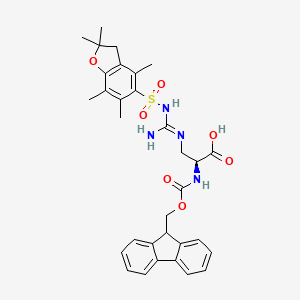

Fmoc-(3,(Pbf)Guanidino)-Ala-OH

CAS No.: 1313054-86-2

Cat. No.: VC11719017

Molecular Formula: C32H36N4O7S

Molecular Weight: 620.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313054-86-2 |

|---|---|

| Molecular Formula | C32H36N4O7S |

| Molecular Weight | 620.7 g/mol |

| IUPAC Name | (2S)-3-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C32H36N4O7S/c1-17-18(2)28(19(3)24-14-32(4,5)43-27(17)24)44(40,41)36-30(33)34-15-26(29(37)38)35-31(39)42-16-25-22-12-8-6-10-20(22)21-11-7-9-13-23(21)25/h6-13,25-26H,14-16H2,1-5H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1 |

| Standard InChI Key | BLJRFPSBMLTXSO-SANMLTNESA-N |

| Isomeric SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

| SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Introduction

Structural and Functional Characteristics of Fmoc-(3,(Pbf)Guanidino)-Ala-OH

Fmoc-(3,(Pbf)Guanidino)-Ala-OH belongs to the family of protected arginine derivatives, engineered to mitigate side reactions during SPPS. The Fmoc group protects the α-amino group, while the Pbf group stabilizes the guanidino moiety on the arginine side chain . This dual protection is essential because arginine’s guanidino group is highly reactive, prone to side reactions such as sulfonation or alkylation during acidic cleavage steps .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1313054-86-2 |

| Molecular Formula | C32H36N4O7S |

| Molecular Weight | 620.7 g/mol |

| Protection Groups | Fmoc (α-amino), Pbf (guanidino) |

| Solubility | Soluble in DMF, DMA, THF |

| Stability | Sensitive to strong bases |

The compound’s design prioritizes compatibility with Fmoc-based SPPS protocols, where the Fmoc group is removed under mild basic conditions (e.g., piperidine), leaving the Pbf group intact until the final cleavage step . This sequential deprotection minimizes side reactions and ensures high peptide purity.

Synthesis and Optimization Strategies

The synthesis of Fmoc-(3,(Pbf)Guanidino)-Ala-OH involves a multi-step sequence to introduce and stabilize the guanidino group. A landmark Chinese patent (CN106928171A) details an optimized route that reduces the consumption of Pbf-Cl—a costly reagent—from 2.0 equivalents to 1.1 equivalents per arginine molecule . This method proceeds as follows:

-

Esterification: The carboxyl group of arginine is esterified (e.g., methyl or ethyl ester) to prevent unwanted nucleophilic reactions.

-

Boc Protection: A tert-butoxycarbonyl (Boc) group is introduced to shield the α-amino group.

-

Pbf Introduction: The guanidino group reacts with Pbf-Cl in a water-free environment, minimizing hydrolysis and improving yield .

-

Boc Removal: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), exposing the α-amino group.

-

Saponification: The ester group is hydrolyzed using NaOH (pH 10–12) to regenerate the carboxyl group.

-

Fmoc Protection: The α-amino group is finally protected with Fmoc-Cl, yielding the target compound .

This protocol addresses limitations of earlier methods, such as the use of benzyloxycarbonyl (Cbz) protection, which required aqueous conditions and excess Pbf-Cl . By adopting Boc protection and non-aqueous reaction media, the patent achieves a 45% reduction in Pbf-Cl usage while eliminating residual arginine .

Applications in Peptide Synthesis and Drug Development

Fmoc-(3,(Pbf)Guanidino)-Ala-OH is indispensable for synthesizing peptides with arginine analogs, which exhibit enhanced biological activities. Key applications include:

-

Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs, such as HIV-1 TAT, rely on stable guanidino groups for membrane permeability. The Pbf group prevents sulfonation of tryptophan residues—a common side reaction when using alternative protectants like Pmc .

-

Post-Translational Modifications: The compound enables the incorporation of methylated arginine derivatives (e.g., asymmetric dimethylarginine) into peptides, mimicking naturally occurring epigenetic modifications .

-

Therapeutic Peptides: Peptides targeting G-protein-coupled receptors (GPCRs) or enzyme active sites often require arginine analogs for specificity. For example, hirudin analogs use stabilized arginine residues to inhibit thrombin.

Table 2: Comparison of Guanidino Protecting Groups

| Group | Stability in TFA | Trp Sulfonation Risk | Cost Efficiency |

|---|---|---|---|

| Pbf | High | Low | Moderate |

| Pmc | Moderate | High | Low |

| Mtr | Low | Moderate | High |

Data from Merck Millipore and Vulcanchem highlight Pbf’s superiority in minimizing side reactions, albeit at a higher cost than Pmc.

Quality Control and Analytical Validation

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for validating the purity of Fmoc-(3,(Pbf)Guanidino)-Ala-OH. HPLC methods typically use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve the compound from deprotected byproducts. MS confirms the molecular ion ([M+H]+ at m/z 621.7) and detects impurities such as Fmoc-Ala-OH (m/z 312.3).

Future Directions and Industrial Adoption

The synthesis method outlined in CN106928171A represents a significant cost-saving advancement, making Fmoc-(3,(Pbf)Guanidino)-Ala-OH more accessible for industrial-scale peptide production . Future research should explore:

-

Green Chemistry Approaches: Replacing Pbf-Cl with less toxic reagents.

-

Novel Protecting Groups: Developing photolabile or enzymatically cleavable alternatives to Pbf.

-

Automated Synthesis Integration: Optimizing coupling cycles for robotic SPPS platforms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume